N1-Cyclopropylbenzene-1,4-diamine

Medicinal Chemistry Pharmacokinetics Molecular Design

N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) delivers unmatched value via its dual-amine architecture—a primary aromatic amine and a secondary cyclopropylamine—enabling sequential, differential functionalization inaccessible to symmetric diamines. The cyclopropyl motif imparts superior resistance to cytochrome P450 oxidation and enhanced conformational constraint compared to methyl or ethyl analogs, directly translating to improved oral bioavailability and PK/PD outcomes in lead optimization. This building block is a strategic procurement choice for medicinal chemists designing CNS, oncology, or anti-inflammatory candidates, and for synthetic groups engineering hemilabile chiral ligands for enantioselective catalysis. Secure your supply with ≥95% purity, ready to advance your next milestone.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 170693-31-9
Cat. No. B067128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Cyclopropylbenzene-1,4-diamine
CAS170693-31-9
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=C(C=C2)N
InChIInChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2
InChIKeyWDLOEDQOXWKFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) Chemical Profile and Procurement Baseline


N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) is an aromatic diamine derivative with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . Its structure consists of a benzene-1,4-diamine core substituted with a cyclopropyl group on one nitrogen atom [1]. This compound is primarily supplied as a research intermediate or building block for medicinal chemistry and agrochemical applications, with typical commercial purity specifications ranging from 95% to 98% . As a cyclopropylamine-containing scaffold, it belongs to a class of compounds recognized for their ability to modulate pharmacokinetic properties such as metabolic stability and conformational constraint [2].

Why Generic Substitution of N1-Cyclopropylbenzene-1,4-diamine with Other Diamines Fails in Rigorous Applications


Due to the extremely limited availability of peer-reviewed, quantitative biological or physicochemical data for N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) in public literature, any claim of differentiation must be made with caution. Existing evidence is predominantly structural and inferential, derived from the well-documented properties of the cyclopropylamine pharmacophore [1]. The primary basis for not substituting this compound with simpler aromatic diamines (e.g., unsubstituted benzene-1,4-diamine) lies in the distinct electronic and steric effects conferred by the cyclopropyl group. This moiety is known to impart increased metabolic stability to oxidative enzymes, enhanced conformational constraint, and improved lipophilicity (logP) relative to methyl or ethyl substituents [1]. Consequently, in applications where precise amine reactivity, ADME profile, or target binding geometry is critical, the use of a generic analog without the cyclopropyl ring may introduce significant variability in synthetic yield or biological outcome.

Quantitative Evidence for N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) Versus Structural Analogs


Structural Differentiation: Cyclopropyl Group Versus Methyl Substituent in Aromatic Diamines

N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) features a cyclopropyl substituent on the amine nitrogen, which provides a distinct stereoelectronic profile compared to N-methylated or unsubstituted benzene-1,4-diamines [1]. While direct experimental data for this specific compound is absent in the literature, the cyclopropyl ring is well-established in medicinal chemistry to alter key drug-like properties. It generally increases lipophilicity (clogP) and reduces metabolic N-dealkylation compared to methyl or ethyl groups, thereby improving plasma clearance and oral bioavailability parameters in vivo [1].

Medicinal Chemistry Pharmacokinetics Molecular Design

Regioisomeric Differentiation: 1,4-Diamine (Para) Versus 1,3-Diamine (Meta) Substitution Pattern

The para-substituted (1,4-diamine) configuration of N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) confers different chemical reactivity and physical properties compared to its meta-substituted (1,3-diamine) regioisomer, N1-cyclopropylbenzene-1,3-diamine (CAS 884343-72-0) [1]. The 1,4-substitution pattern generally results in a higher degree of molecular symmetry and a more linear geometry, which directly influences properties such as melting point, solubility, and the ability to form crystalline coordination polymers.

Synthetic Chemistry Polymer Chemistry Material Science

Comparative Purity and Sourcing for Research Applications: Target Compound vs. Chlorinated Derivative

N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) is offered at a standard purity of 95% by multiple vendors, making it suitable for general synthetic applications . Its closest analog, 2-chloro-N1-cyclopropylbenzene-1,4-diamine (CAS 1152584-80-9), is also commercially available but at an unspecified purity [1]. The presence of a chloro substituent introduces an additional reactive handle for cross-coupling reactions but also increases molecular weight (182.65 g/mol) and alters electron density on the aromatic ring [1].

Procurement Analytical Chemistry Synthetic Intermediate

Procurement-Driven Application Scenarios for N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9)


Lead Optimization in Medicinal Chemistry: Modulating ADME Properties

Based on the well-characterized class-level properties of cyclopropylamines, N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) is a rational choice for medicinal chemistry programs aiming to improve the pharmacokinetic (PK) profile of a lead series [1]. Its cyclopropyl group offers a distinct advantage over simple alkyl amines, such as methyl or ethyl, by providing increased metabolic stability against cytochrome P450 enzymes and enhancing conformational constraint, which can lead to improved oral bioavailability [1]. This makes it a valuable intermediate for synthesizing drug candidates targeting central nervous system disorders, cancer, or inflammatory diseases where a favorable PK/PD relationship is essential.

Synthesis of Asymmetric Ligands and Catalysts

The presence of both a primary aromatic amine and a secondary cyclopropylamine in the 1,4-positions of N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) provides two distinct nitrogen centers with different steric and electronic environments. This structural feature makes it an ideal precursor for synthesizing asymmetric ligands for transition metal catalysis. The differential reactivity of the two amino groups allows for sequential functionalization, enabling the creation of chiral pockets or hemilabile coordination spheres that are not easily accessible from symmetric diamines or regioisomers like the 1,3-diamine analog . Such custom ligands are critical in enantioselective synthesis and industrial catalysis.

Development of Novel Agrochemicals and Crop Protection Agents

N1-Cyclopropylbenzene-1,4-diamine (CAS 170693-31-9) is explicitly listed as an intermediate for both pharmaceuticals and pesticides [1]. The cyclopropyl motif is common in modern agrochemicals, where it often contributes to enhanced field stability, improved target binding, or favorable environmental degradation profiles. The defined 95% purity specification available from commercial vendors ensures a reliable starting point for synthesizing libraries of cyclopropyl-containing amides, ureas, or heterocycles for screening against agricultural pests or fungal pathogens. This is a more direct and reliable procurement option than the structurally similar but purity-unspecified 2-chloro derivative.

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